molecular formula C11H14N2O5 B8687528 ethyl 4-(2-nitropyridin-3-yl)oxybutanoate

ethyl 4-(2-nitropyridin-3-yl)oxybutanoate

Cat. No.: B8687528
M. Wt: 254.24 g/mol
InChI Key: UXJDRVLCRFCYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-(2-nitropyridin-3-yl)oxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitropyridine moiety attached to a butyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-nitropyridin-3-yl)oxybutanoate typically involves the esterification of 4-(2-nitropyrid-3-yloxy)butyric acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(2-nitropyridin-3-yl)oxybutanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: 4-(2-Aminopyrid-3-yloxy)butyric acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 4-(2-nitropyridin-3-yl)oxybutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(2-nitropyridin-3-yl)oxybutanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester moiety can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

ethyl 4-(2-nitropyridin-3-yl)oxybutanoate can be compared with other similar compounds, such as:

    Ethyl 4-(2-Aminopyrid-3-yloxy)butyrate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    Methyl 4-(2-Nitropyrid-3-yloxy)butyrate: Similar structure but with a methyl ester instead of an ethyl ester, which may affect its physical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

ethyl 4-(2-nitropyridin-3-yl)oxybutanoate

InChI

InChI=1S/C11H14N2O5/c1-2-17-10(14)6-4-8-18-9-5-3-7-12-11(9)13(15)16/h3,5,7H,2,4,6,8H2,1H3

InChI Key

UXJDRVLCRFCYHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(N=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared from ethyl 4-bromobutyrate 2 and 2-nitro-3-pyridinol (39) via the procedure of Step (A), supra. Following flash chromatography (silica gel; 1.5% methanol/methylene chloride eluant) a dilute sodium bicarbonate wash of an ether solution of the product was necessary to remove traces of starting phenol. The product (40) was obtained in 76% yield as a pale yelow oil.
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76%

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